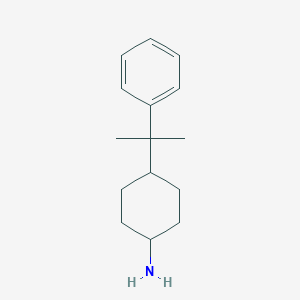
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C15H23N It is an amine, specifically a primary amine, characterized by the presence of a cyclohexane ring substituted with a phenylpropan-2-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-phenylpropan-2-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding imine intermediate. The process is carried out under controlled pressure and temperature conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Phenylpropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)cyclohexan-1-amine: Similar structure but lacks the phenyl group.
2-(Propan-2-yl)cyclohexan-1-amine: Similar structure but with a different substitution pattern on the cyclohexane ring.
4-(2-Phenylethyl)cyclohexan-1-amine: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
4-(2-Phenylpropan-2-yl)cyclohexan-1-amine is unique due to the presence of both a phenyl group and a propan-2-yl group on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
CAS No. |
88247-37-4 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-(2-phenylpropan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H23N/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-7,13-14H,8-11,16H2,1-2H3 |
InChI Key |
FJIFMJQISUYDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




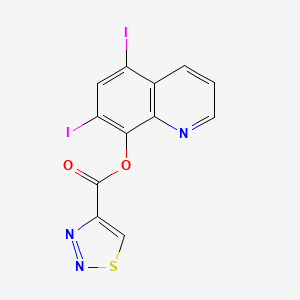
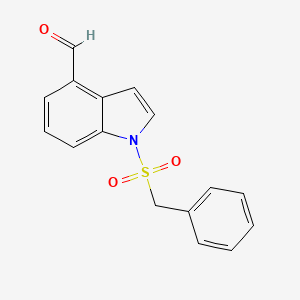
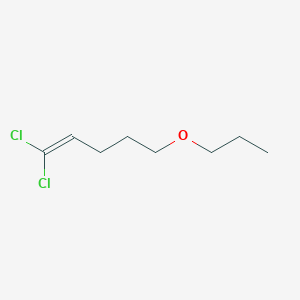
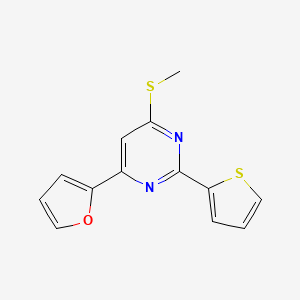
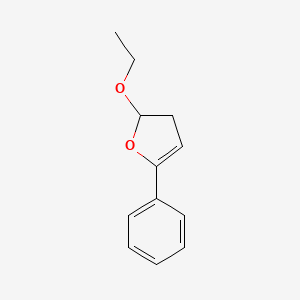
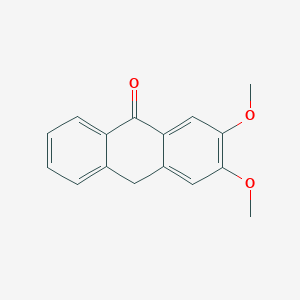
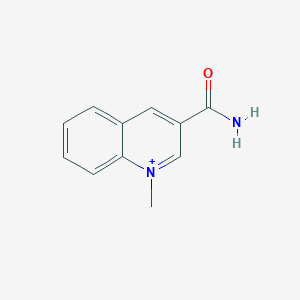
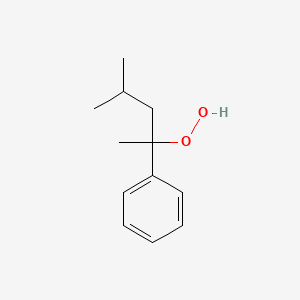
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
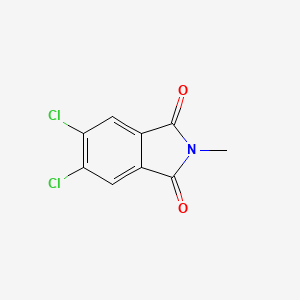
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
